2-(Tetradecyloxy)ethyl palmitate
Description
General Overview of Fatty Acid Esters in Research
Fatty acid esters are a diverse group of organic compounds that are ubiquitous in nature and have found extensive applications in science and industry. frontiersin.org They are formed from the reaction of a fatty acid with an alcohol, a process known as esterification. nih.gov In biological systems, fatty acid esters are fundamental components of lipids, serving as energy storage molecules, structural components of cell membranes, and signaling molecules. rsc.org
In contemporary research, the significance of fatty acid esters extends far beyond their basic biological roles. They are actively investigated for their potential in a wide array of applications:
Pharmaceuticals: Fatty acid esters are explored as components of drug delivery systems, helping to solubilize poorly water-soluble drugs and enhance their absorption and bioavailability. nih.gov Their amphiphilic nature allows them to interact with cell membranes, potentially influencing membrane fluidity and permeability. nih.gov
Cosmetics and Personal Care: Due to their emollient and skin-conditioning properties, fatty acid esters are widely used in the formulation of creams, lotions, and other personal care products. nih.gov
Food Industry: In the food industry, certain fatty acid esters are utilized as emulsifiers and stabilizers, helping to maintain the texture and consistency of various food products. nih.gov
Biotechnology: Research in biotechnology is exploring the use of fatty acid esters in areas such as the creation of biocompatible materials and enhancing cell membrane permeability for the delivery of therapeutic agents. nih.gov
The versatility of fatty acid esters stems from the ability to tailor their properties by varying the constituent fatty acid and alcohol. This allows for the synthesis of a vast library of esters with a wide range of hydrophilic-lipophilic balances (HLB), melting points, and viscosities, making them adaptable to numerous research and industrial needs.
Structural Attributes of 2-(Tetradecyloxy)ethyl Palmitate and Related Analogues
The chemical structure of 2-(Tetradecyloxy)ethyl palmitate is key to its properties and potential applications. It is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a fat-loving (lipophilic) part. rsc.org
The lipophilic portion of the molecule is composed of two long hydrocarbon chains:
A tetradecyl group (C14H29) linked via an ether bond.
A palmitoyl (B13399708) group (C15H31CO) derived from palmitic acid.
The hydrophilic portion of the molecule consists of the ester group (-COO-) and the ether linkage (-O-), which are more polar than the hydrocarbon chains.
This unique combination of an ether and an ester linkage within the same molecule distinguishes it from simpler fatty acid esters like ethyl palmitate. nih.gov The presence of the ether linkage, in particular, can confer greater chemical stability compared to ester linkages, which are more susceptible to hydrolysis. researchgate.net
Interactive Data Table: Physicochemical Properties of 2-(Tetradecyloxy)ethyl Palmitate and a Related Analogue
| Property | 2-(Tetradecyloxy)ethyl Palmitate | Isopropyl Palmitate (Analogue) |
| CAS Number | 28843-33-6 researchgate.net | 142-91-6 nih.gov |
| Molecular Formula | C32H64O3 researchgate.net | C19H38O2 nih.gov |
| Molecular Weight | ~496.85 g/mol researchgate.net | 298.5 g/mol nih.gov |
| Appearance | Not specified | Colorless liquid nih.gov |
| Boiling Point | Not available | 160 °C at 2 mmHg nih.gov |
| Melting Point | Not available | 13.5 °C nih.gov |
| Solubility | Insoluble in water | Very soluble in acetone, benzene, ether, ethanol (B145695) nih.gov |
Note: Data for 2-(Tetradecyloxy)ethyl palmitate is limited to what is available from chemical suppliers. Data for Isopropyl Palmitate is provided for comparative purposes as a well-characterized fatty acid ester.
The long hydrocarbon chains give the molecule a significant nonpolar character, making it highly soluble in lipids and nonpolar solvents. The ether and ester groups provide a degree of polarity, allowing for interactions with polar environments. This amphiphilic nature is the basis for its surfactant properties, enabling it to act at the interface between oil and water to stabilize emulsions. nih.gov
Historical Perspectives and Emerging Research Themes in Amphiphilic Compounds
The study of amphiphilic compounds has a rich history, dating back to the earliest production of soaps from animal fats and ashes. These early surfactants were recognized for their ability to mix oil and water, a property now understood to be a result of their amphiphilic nature.
The evolution of research in this area can be broadly categorized:
Early Developments: The first synthetic surfactants were developed in the early 20th century to overcome the limitations of soap, such as its ineffectiveness in hard water. This led to the creation of a wide variety of anionic, cationic, non-ionic, and zwitterionic surfactants with diverse applications.
Focus on Self-Assembly: A significant advancement in the field was the understanding of how amphiphilic molecules self-assemble in solution to form structures like micelles, vesicles, and bilayers. rsc.org This understanding has been crucial for their application in areas such as drug delivery and materials science.
Biomimicry and Biocompatibility: More recently, there has been a growing interest in developing amphiphilic compounds that mimic natural biological structures, such as phospholipids (B1166683) in cell membranes. This has led to the design of biocompatible and biodegradable surfactants for use in biomedical and pharmaceutical applications.
Specialized Architectures: Contemporary research is focused on creating amphiphiles with highly specialized architectures to achieve specific functions. The inclusion of ether linkages, as seen in 2-(Tetradecyloxy)ethyl palmitate, is one such strategy to enhance stability and modify the compound's interaction with biological systems. researchgate.net Research into ether lipids has shown their importance in membrane fluidity, cell signaling, and as antioxidants.
Emerging research themes in the field of amphiphilic compounds include the development of "smart" surfactants that respond to environmental stimuli such as pH or temperature, and the creation of novel amphiphiles for applications in nanotechnology and gene delivery. The synthesis and characterization of molecules like 2-(Tetradecyloxy)ethyl palmitate contribute to this ever-evolving field by expanding the library of available amphiphilic structures and providing new tools for scientific investigation.
Properties
CAS No. |
28843-33-6 |
|---|---|
Molecular Formula |
C32H64O3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-tetradecoxyethyl hexadecanoate |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(33)35-31-30-34-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
XQXCNFKOGMOWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Tetradecyloxy Ethyl Palmitate
Direct Esterification Approaches and Catalytic Systems
Palmitic Acid + 2-(Tetradecyloxy)ethanol (B1593962) ⇌ 2-(Tetradecyloxy)ethyl Palmitate + Water
The equilibrium nature of this reaction necessitates the removal of water to drive the process toward the product.
Catalytic Systems:
Mineral Acids: Conventional catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but pose challenges, including the formation of undesirable by-products and environmental concerns related to their corrosive nature. dss.go.th
Enzymatic Catalysts (Lipases): Lipases represent a green alternative, offering high specificity and activity under mild conditions. google.com Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei (e.g., Lipozyme RM IM), are widely used for ester synthesis. nih.govresearchgate.net They minimize by-product formation and can be easily separated and reused. For the analogous synthesis of 2-ethylhexyl palmitate, conversions of over 90% have been achieved using immobilized lipases in solvent-free systems. researchgate.net
Table 1: Comparison of Catalytic Systems for Wax Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|---|
| Mineral Acid | H₂SO₄, HBr/H₂O₂ | Low cost, high reaction rate. | Corrosive, side reactions, environmental concerns. dss.go.th | High temperature ( > 100°C). |
| Enzymatic (Lipase) | Novozym 435, Lipozyme RM IM | High selectivity, mild conditions, reusable, eco-friendly. google.comnih.gov | Higher cost, potential for inhibition. researchgate.net | Moderate temperature (40-70°C). researchgate.net |
| Heterogeneous Solid Acid | Zeolites, Ion-exchange resins | Easily separable, reusable, less corrosive. | Lower activity than mineral acids, potential for pore blockage. | Elevated temperatures. |
Transesterification Pathways and Reaction Kinetics
Transesterification provides an alternative route to 2-(tetradecyloxy)ethyl palmitate, involving the reaction of 2-(tetradecyloxy)ethanol with a pre-existing ester, such as a fatty acid methyl ester (FAME) like methyl palmitate. smolecule.comrsc.org This method can be advantageous by avoiding the production of water, which simplifies downstream processing.
Pathways:
Chemical Catalysis: Homogeneous ruthenium catalysts have been successfully used for the solvent- and base-free, one-pot synthesis of wax esters from FAMEs. rsc.org This process involves consecutive hydrogenation-dehydrogenation reactions.
Enzymatic Catalysis: Lipases are highly effective for transesterification. google.com The use of biocatalysts like wax ester synthases (WS), which catalyze the condensation of a fatty alcohol and a fatty acyl-Coenzyme A, is also a viable pathway in biotechnological production systems. nih.gov
Reaction Kinetics:
The kinetics of wax ester synthesis, whether through direct esterification or transesterification, are crucial for reactor design and process optimization.
Enzymatic synthesis of wax esters often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate and releases a product before binding to the second substrate.
Kinetic studies of similar lipase-catalyzed esterifications have been described using second-order reversible models to predict the conversion over time. nih.gov
The reaction rate is significantly influenced by temperature, substrate molar ratio, and catalyst concentration. For instance, in the enzymatic synthesis of oleic acid-based wax esters, the activation energy was determined to be 21.77 kcal/mol. nih.gov The rate of reaction generally increases with temperature until a point where enzyme denaturation occurs.
Microwave-Assisted Synthesis and Enhanced Reaction Conditions
Microwave-assisted synthesis has emerged as a powerful technology to accelerate the production of 2-(tetradecyloxy)ethyl palmitate. smolecule.com Unlike conventional heating where heat is transferred slowly from an external source, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu
Benefits and Conditions:
Enhanced Reaction Rates: The primary advantage is a dramatic reduction in reaction time. For the synthesis of a similar ester, 2-ethylhexyl palmitate, using an immobilized lipase, microwave irradiation achieved a 99% conversion in approximately 3 hours, a significant improvement over classical heating. nih.gov
Increased Yields: The rapid heating minimizes the formation of thermal degradation by-products, often leading to cleaner reactions and higher yields. psu.edu
Energy Efficiency: By focusing energy directly on the reactants, microwave-assisted synthesis is more energy-efficient than conventional methods. nih.gov
In a study on the microwave-assisted enzymatic synthesis of isopropyl palmitate, a maximum conversion of 94.5% was achieved in just one minute at a microwave power of 20%. nih.gov This highlights the potential for developing highly efficient, continuous-flow processes. The mechanism involves the rapid reorientation of dipoles in the enzyme and substrates in the electromagnetic field, generating heat through molecular friction. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Enzymatic Synthesis of Esters
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes to a few hours (e.g., 1 min - 3 h) | nih.gov, nih.gov |
| Conversion/Yield | High, but requires long reaction times. | Very high (often >95%). | nih.gov, nih.gov |
| Energy Consumption | Higher due to inefficient heat transfer and long duration. | Lower due to targeted heating and short duration. | nih.gov |
| Side Reactions | More prevalent due to prolonged exposure to high bulk temperatures. | Often reduced, leading to cleaner product profiles. | psu.edu |
Investigation of Precursor Synthesis and Intermediate Derivatization
Synthesis of 2-(tetradecyloxy)ethanol: This fatty alcohol ether is typically prepared via the Williamson ether synthesis. One documented method involves reacting tetradecyl bromide with diethylene glycol, yielding the desired product. prepchem.com Another general approach is the alkylation of alcohols. chembk.com
Derivatization of Palmitic Acid: To enhance reactivity, especially in non-enzymatic pathways, palmitic acid can be converted into a more reactive intermediate. The most common derivative is palmitoyl (B13399708) chloride. exsyncorp.com It is typically synthesized by reacting solid palmitic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride, often with a catalyst like N,N-dimethylformamide (DMF). exsyncorp.comprepchem.comguidechem.comgoogle.com The resulting acid chloride is highly reactive towards alcohols, allowing the esterification to proceed rapidly at lower temperatures. exsyncorp.com The crude palmitoyl chloride can often be used directly or purified by distillation under reduced pressure. orgsyn.org
Table 3: Summary of Palmitoyl Chloride Synthesis Conditions
| Chlorinating Agent | Catalyst | Molar Ratio (Acid:Agent) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | None mentioned | 1:20 | 75 | Not specified | prepchem.com |
| Thionyl Chloride (SOCl₂) | DMF | 1:3 | 75 | 96 | google.com |
| Thionyl Chloride (SOCl₂) | DMF | 1:2 | 75 | 95 | google.com |
| Phosphorus Oxychloride | DMF/Toluene | 1:0.7 (approx.) | 25-30 | 99.5 | guidechem.com |
Green Chemistry Principles in 2-(Tetradecyloxy)ethyl Palmitate Synthesis
Applying the principles of green chemistry is essential for developing sustainable manufacturing processes for 2-(tetradecyloxy)ethyl palmitate.
Catalysis: The use of highly selective and reusable catalysts, such as immobilized lipases, is preferred over stoichiometric reagents or corrosive mineral acids. nih.gov Enzymatic catalysts operate under mild conditions, reducing energy demand and waste. nih.gov
Safer Solvents and Auxiliaries: A key goal is to minimize or eliminate the use of organic solvents. Solvent-free systems, where one of the liquid reactants acts as the solvent, are highly effective, particularly in lipase-catalyzed reactions. researchgate.netrsc.org
Design for Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times and enabling lower bulk temperatures. nih.govnih.gov
Use of Renewable Feedstocks: Palmitic acid is readily available from renewable plant-based sources like palm oil. exsyncorp.com Efforts to source the alcohol precursor from bio-based routes would further enhance the green profile of the final product.
Waste Prevention: One-pot synthesis, where multiple reaction steps are performed in the same vessel without intermediate purification, minimizes waste generation. rsc.org The high selectivity of enzymatic and chemo-enzymatic processes also leads to less by-product waste.
Yield Optimization and Purity Enhancement Strategies
Maximizing the yield and purity of 2-(tetradecyloxy)ethyl palmitate requires careful control over reaction parameters and effective purification methods.
Yield Optimization:
Molar Ratio: In direct esterification, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product. However, in enzymatic reactions, a very high excess of alcohol can sometimes cause substrate inhibition, reducing the reaction rate. researchgate.net Optimization studies for 2-ethylhexyl palmitate synthesis found that molar ratios of acid to alcohol between 1:2 and 1:6 were effective. researchgate.net
Temperature: Increasing the temperature generally increases the reaction rate. For enzymatic processes, there is an optimal temperature (e.g., 70°C for Lipozyme RM IM) beyond which the enzyme's stability and activity decrease. researchgate.net
Water Removal: In direct esterification, continuous removal of the water by-product via azeotropic distillation or the use of a vacuum is critical for driving the reaction to completion and achieving high yields.
Catalyst Concentration: Increasing the amount of catalyst (e.g., enzyme concentration) can increase the initial reaction rate, but the effect may plateau at higher concentrations due to mass transfer limitations or cost-inefficiency. researchgate.net
Table 4: Illustrative Optimization of 2-Ethylhexyl Palmitate Conversion (%) (Based on data for an analogous wax ester)
| Time (h) | Molar Ratio (Acid:Alcohol) 1:2 | Molar Ratio (Acid:Alcohol) 1:5 | Molar Ratio (Acid:Alcohol) 1:6 |
|---|---|---|---|
| 1 | ~60% | ~65% | ~75% |
| 2 | ~70% | ~78% | ~85% |
| 4 | ~75% | ~80% | ~90% |
| 8 | ~78% | ~82% | ~94% |
Purity Enhancement:
Post-Reaction Workup: After the reaction, the catalyst must be removed (e.g., by filtration for immobilized enzymes or solid catalysts). Unreacted starting materials and by-products are then separated.
Distillation: For thermally stable compounds, vacuum distillation is a highly effective method for separating the high-boiling point wax ester from more volatile precursors or impurities. prepchem.comorgsyn.org
Chromatography: For high-purity applications, silica (B1680970) gel column chromatography can be employed to isolate the final product, although this is less scalable for industrial production. guidechem.com
Advanced Analytical Characterization and Detection Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-(Tetradecyloxy)ethyl palmitate. For its analysis, a high-temperature capillary column, typically with a polysiloxane-based stationary phase, would be employed to withstand the high temperatures needed to volatilize this high molecular weight analyte.
In a typical GC-MS analysis, the molecule would likely undergo fragmentation upon electron ionization. The resulting mass spectrum is a molecular fingerprint that allows for structural confirmation. Expected fragmentation patterns would include the cleavage of the ester bond, leading to the formation of ions corresponding to the palmitoyl (B13399708) group and the 2-(tetradecyloxy)ethoxy fragment. Further fragmentation of the ether linkage and the long alkyl chains would also be anticipated.
Table 1: Predicted Key Mass Fragments in the GC-MS Analysis of 2-(Tetradecyloxy)ethyl Palmitate
| Predicted Fragment Ion | Corresponding Molecular Fragment | Predicted m/z |
| [CH₃(CH₂)₁₄CO]⁺ | Palmitoyl cation | 239 |
| [CH₃(CH₂)₁₃]⁺ | Tetradecyl cation | 197 |
| [OCH₂CH₂O(CH₂)₁₃CH₃]⁺ | 2-(Tetradecyloxy)ethoxy cation | 257 |
| [CH₂=CHO(CH₂)₁₃CH₃]⁺ | Vinyl tetradecyl ether ion | 240 |
Quantitative analysis using GC-MS can be achieved by employing a suitable internal standard and operating the mass spectrometer in selected ion monitoring (SIM) mode. This approach enhances sensitivity and selectivity for trace-level detection of 2-(Tetradecyloxy)ethyl palmitate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the molecular structure of 2-(Tetradecyloxy)ethyl palmitate. Both ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the atoms within the molecule.
In a ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group, the palmitate chain, and the tetradecyloxy chain. The chemical shifts and splitting patterns would be indicative of their chemical environment. For instance, the methylene (B1212753) protons adjacent to the ester and ether linkages would exhibit characteristic downfield shifts.
Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with the carbonyl carbon of the ester group appearing significantly downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Tetradecyloxy)ethyl Palmitate
| ¹H NMR | ¹³C NMR | ||
| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |
| ~4.2 | -COOCH₂- | ~174 | C=O (Ester) |
| ~3.6 | -CH₂OCH₂- | ~70 | -CH₂O- (Ether) |
| ~3.5 | -OCH₂- (from tetradecyloxy) | ~64 | -COOCH₂- |
| ~2.3 | -CH₂COO- | ~34 | -CH₂COO- |
| ~1.6 | β-CH₂ to C=O and O | ~32 | -CH₂- (Alkyl) |
| ~1.2-1.4 | -(CH₂)n- (Alkyl chains) | ~29-30 | -(CH₂)n- (Alkyl) |
| ~0.9 | -CH₃ (Terminal methyls) | ~22 | -CH₂CH₃ |
| ~14 | -CH₃ |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unequivocally assigning all proton and carbon signals and confirming the connectivity between the palmitate and the 2-(tetradecyloxy)ethyl moieties.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and preparative separation of non-volatile and thermally labile compounds like 2-(Tetradecyloxy)ethyl palmitate. A reversed-phase HPLC method would be the most suitable approach. smolecule.com
This would typically involve a C18 or C8 stationary phase column and a mobile phase gradient consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. smolecule.com Detection could be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), as the analyte lacks a strong UV chromophore. For mass spectrometry-compatible applications, the mobile phase could be adapted by using a volatile buffer like formic acid. smolecule.com
The retention time of the compound would be relatively long due to its high lipophilicity. This method would effectively separate 2-(Tetradecyloxy)ethyl palmitate from potential impurities such as unreacted starting materials (palmitic acid and 2-(tetradecyloxy)ethanol) or by-products of synthesis.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For 2-(Tetradecyloxy)ethyl palmitate, these techniques would provide confirmatory evidence of its structure.
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester and ether linkages in the 1250-1100 cm⁻¹ region, and the characteristic C-H stretching and bending vibrations of the long alkyl chains.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C skeletal vibrations and the symmetric C-H stretching of the alkyl chains would be prominent in the Raman spectrum.
Table 3: Key Infrared and Raman Vibrational Frequencies for 2-(Tetradecyloxy)ethyl Palmitate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1740 (Strong in IR) |
| C-O (Ester) | Stretching | ~1250-1150 (Strong in IR) |
| C-O (Ether) | Stretching | ~1150-1050 (Strong in IR) |
| C-H (Alkyl) | Stretching | ~2850-2960 (Strong in IR and Raman) |
| C-H (Alkyl) | Bending | ~1470, ~1375 (Moderate in IR) |
Method Development for Trace Analysis in Complex Matrices
Developing analytical methods for the trace analysis of 2-(Tetradecyloxy)ethyl palmitate in complex matrices, such as biological fluids or environmental samples, presents several challenges. The high lipophilicity of the compound necessitates efficient extraction and clean-up procedures to remove interfering matrix components.
A typical workflow would involve liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using a reversed-phase sorbent. The choice of extraction method would depend on the specific matrix.
For quantification at trace levels, a highly sensitive and selective technique like GC-MS/MS or LC-MS/MS would be required. Method development would focus on optimizing parameters such as sample preparation, chromatographic separation, and mass spectrometric conditions to achieve the desired limits of detection and quantification.
Validation of Analytical Protocols for Research Applications
The validation of any new analytical method is crucial to ensure its reliability and suitability for its intended purpose. For research applications involving 2-(Tetradecyloxy)ethyl palmitate, the validation protocol would typically assess several key parameters.
These parameters include selectivity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The stability of the analyte in the sample matrix and in standard solutions would also be evaluated. The validation process ensures that the analytical method provides accurate and reproducible results for the quantitative determination of 2-(Tetradecyloxy)ethyl palmitate.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of 2-(tetradecyloxy)ethyl palmitate at an atomistic level. By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures (conformations) of the molecule and how it interacts with itself and its environment.
MD simulations can quantify the relative energies of these different conformations and the energy barriers between them. This information is crucial for understanding the molecule's physical properties, such as its melting point and viscosity. Furthermore, by simulating multiple molecules of 2-(tetradecyloxy)ethyl palmitate together, MD can elucidate the nature of intermolecular interactions, which are dominated by van der Waals forces between the long alkyl chains. These simulations can predict how the molecules pack together in the solid state or aggregate in solution. In a comparative study of ether- and ester-linked phospholipids (B1166683), MD simulations revealed that the ether linkage can lead to a smaller area per lipid compared to the ester linkage, suggesting a different packing arrangement. nih.gov
A hypothetical analysis of the dihedral angles within the 2-(tetradecyloxy)ethyl palmitate molecule could yield data such as that presented in the interactive table below, illustrating the probability of different conformational states.
| Dihedral Angle (Bond) | Gauche (-60°) Population (%) | Anti (180°) Population (%) | Gauche (+60°) Population (%) |
|---|---|---|---|
| C-O-C-C (Ether) | 25 | 50 | 25 |
| O-C-C=O (Ester) | 10 | 80 | 10 |
| C-C-C-C (Alkyl Chain Average) | 30 | 65 | 5 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of 2-(tetradecyloxy)ethyl palmitate. libretexts.org These methods can be used to calculate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.
The electronic structure of the ester group is of particular interest. The carbon atom of the carboxyl group is sp² hybridized, and the delocalization of π electrons over the O=C-O system influences the molecule's reactivity. askiitians.com This resonance effect reduces the double-bond character of the carbonyl group, making it less reactive than the carbonyl group in a ketone. askiitians.com Quantum chemical calculations can precisely quantify this effect and predict the sites most susceptible to nucleophilic or electrophilic attack.
The presence of the ether linkage also influences the electronic properties. The oxygen atom of the ether has lone pairs of electrons that can participate in hydrogen bonding and other non-covalent interactions. Quantum chemical calculations can determine the electrostatic potential surface of the molecule, visually representing the regions of positive and negative charge and thus predicting how the molecule will interact with other polar molecules. For carboxylic acids, electron-withdrawing groups near the carboxyl group can increase acidity by stabilizing the carboxylate ion. britannica.com While 2-(tetradecyloxy)ethyl palmitate is an ester, similar principles of electronic influence from the long ether-linked alkyl chain apply.
A hypothetical table of calculated electronic properties for 2-(tetradecyloxy)ethyl palmitate is presented below.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -9.5 eV |
| LUMO Energy | +1.2 eV |
| Dipole Moment | 2.1 D |
| Partial Charge on Carbonyl Carbon | +0.6 e |
| Partial Charge on Ether Oxygen | -0.5 e |
In Silico Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)
In silico docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov For a lipid-like molecule such as 2-(tetradecyloxy)ethyl palmitate, docking studies can provide valuable insights into its potential biological activity by identifying possible binding partners and modes of interaction.
The long, flexible nature of 2-(tetradecyloxy)ethyl palmitate presents a challenge for docking algorithms, but methods have been developed to handle such ligands. rupress.org Docking studies could explore the interaction of this molecule with lipid-binding proteins, such as fatty acid binding proteins or lipid transfer proteins. nih.govwikipedia.org The binding affinity is typically estimated using a scoring function that considers factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts.
A hypothetical docking study of 2-(tetradecyloxy)ethyl palmitate with a generic lipid-binding protein might reveal that the long alkyl chains fit into a hydrophobic pocket of the protein, while the more polar ether and ester groups form hydrogen bonds with polar amino acid residues at the entrance of the binding site. The results of such a study could be summarized in a table like the one below.
| Binding Site Residue | Interaction Type | Estimated Interaction Energy (kcal/mol) |
|---|---|---|
| Leucine 45 | Hydrophobic | -2.5 |
| Isoleucine 68 | Hydrophobic | -2.8 |
| Serine 23 | Hydrogen Bond (with Ester) | -1.5 |
| Threonine 21 | Hydrogen Bond (with Ether) | |
| Total Binding Affinity | -8.0 |
Predictive Modeling of Amphiphilic Assembly and Supramolecular Structures
As an amphiphilic molecule with two long hydrophobic tails and a more polar head region containing the ether and ester groups, 2-(tetradecyloxy)ethyl palmitate is expected to self-assemble in aqueous environments to form supramolecular structures like micelles or vesicles. Predictive modeling can be used to understand the thermodynamics and kinetics of this self-assembly process.
Coarse-grained molecular dynamics simulations, where groups of atoms are represented as single particles, are particularly well-suited for studying the large-scale phenomena of self-assembly. arxiv.org These models can simulate the behavior of thousands of molecules over long timescales, allowing for the observation of the spontaneous formation of aggregates. The final structure of the assembly (e.g., spherical micelles, cylindrical micelles, bilayers) depends on the balance between the hydrophobic interactions of the tails and the hydrophilic interactions of the head groups, as well as the molecular geometry.
Thermodynamic models can be used to predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. These models typically consider the free energy changes associated with transferring a molecule from the aqueous phase to the micellar phase. The unique structure of 2-(tetradecyloxy)ethyl palmitate, with its ether-ester headgroup, would likely result in self-assembly behavior that is distinct from that of more common phospholipids or single-chain surfactants.
Machine Learning Approaches for Structure-Function Prediction
Machine learning (ML) is an emerging tool in computational chemistry that can be used to predict the properties and functions of molecules based on their structural features. oup.comnih.gov For a molecule like 2-(tetradecyloxy)ethyl palmitate, ML models could be trained on large datasets of known lipids to predict its behavior without the need for computationally expensive simulations.
One potential application of ML is the prediction of the type of supramolecular assembly that 2-(tetradecyloxy)ethyl palmitate will form under different conditions. arxiv.org By inputting various molecular descriptors (e.g., chain length, headgroup size, polarity) into a trained ML model, it could be possible to predict whether the molecule will form micelles, vesicles, or other structures.
Another application is the prediction of biological activity. ML models, such as quantitative structure-activity relationship (QSAR) models, can be developed to correlate the structural features of lipids with their ability to interact with specific proteins or to be incorporated into cell membranes. nih.gov These models could be used to screen virtual libraries of similar ether-esters for desirable properties, accelerating the discovery of new functional molecules. The accuracy of these predictions depends heavily on the quality and diversity of the data used to train the ML model. oup.com
Biochemical and Cellular Interaction Mechanisms of 2 Tetradecyloxy Ethyl Palmitate in Vitro and Ex Vivo Studies
Investigations into Cellular Membrane Permeability and Fluidity Modulation
The interaction of 2-(Tetradecyloxy)ethyl palmitate with cellular membranes is a key aspect of its biological activity. Due to its amphiphilic structure, the compound can integrate into the lipid bilayers of cell membranes, which may lead to alterations in membrane fluidity and permeability. smolecule.com Research into similar fatty acid derivatives has shown that their effects on membrane dynamics are highly dependent on their specific chemical structure, including chain length and the nature of the head group. nih.gov
For instance, studies on palmitic acid, a constituent of 2-(tetradecyloxy)ethyl palmitate, have shown that the free fatty acid can decrease the rotational diffusion of fluorescent probes within the erythrocyte membrane, indicating a reduction in membrane fluidity. nih.gov Conversely, the methyl ester of palmitic acid was found to increase the mobility of the probe, suggesting an increase in membrane fluidity. nih.gov This highlights that the esterification of the fatty acid can significantly alter its interaction with the lipid bilayer. The integration of a large, lipophilic molecule like 2-(tetradecyloxy)ethyl palmitate into the membrane is hypothesized to disrupt the ordered packing of phospholipids (B1166683), thereby potentially increasing membrane permeability. This property is being investigated for its potential use in drug delivery systems to enhance the passage of therapeutic agents across cellular barriers. smolecule.com
| Compound | Effect on Membrane Fluidity | Experimental Model |
| Palmitic Acid | Decrease | Erythrocyte Membranes |
| Methyl Palmitate | Increase | Erythrocyte Membranes |
| Diethyl Azelate | Increase (Concentration-dependent) | Human PBMCs |
This table summarizes the observed effects of related fatty acid and ester compounds on the fluidity of cellular membranes based on in vitro studies.
Mechanistic Studies of Antimicrobial Action on Microbial Cell Envelopes
Research suggests that 2-(Tetradecyloxy)ethyl palmitate may possess antimicrobial properties. smolecule.com The proposed mechanism of action is centered on the disruption of microbial cell membranes. smolecule.com Like other surfactant-like molecules with a hydrophilic head and a hydrophobic tail, 2-(tetradecyloxy)ethyl palmitate is believed to interfere with the integrity of the bacterial cell envelope. nih.gov
The long hydrophobic chains can intercalate into the lipid-rich bacterial membrane, disrupting the ordered structure of the phospholipid bilayer. This interference can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis. smolecule.com Studies on a variety of long-chain fatty acids and their esters have demonstrated antimicrobial activity against a range of oral microorganisms, with effectiveness being more pronounced against Gram-positive bacteria. nih.gov The structural similarity of 2-(tetradecyloxy)ethyl palmitate to these compounds suggests a comparable mechanism of action, targeting the fundamental structure of the microbial cell envelope. nih.gov
| Microbial Group | General Susceptibility to Fatty Acids/Esters | Proposed Mechanism |
| Gram-positive Bacteria | More effective | Disruption of cell wall and membrane integrity |
| Gram-negative Bacteria | Less effective | Outer membrane acts as a barrier |
| Fungi (e.g., C. albicans) | Variable (some esters show high activity) | Disruption of the fungal cell membrane |
This table outlines the general antimicrobial patterns of long-chain fatty acids and their esters against different types of microorganisms.
Influence on Fatty Acid Metabolism Pathways and Enzyme Activity (e.g., Acetyl-CoA Carboxylase Inhibition)
The structural components of 2-(tetradecyloxy)ethyl palmitate, particularly the long alkyl chains, suggest potential interactions with the pathways of fatty acid metabolism. A key regulatory enzyme in this process is Acetyl-CoA Carboxylase (ACC), which catalyzes the rate-limiting step in de novo fatty acid synthesis. northwestern.edunih.gov Inhibition of ACC is a known strategy to decrease lipid accumulation and is a target in various therapeutic areas. northwestern.edunih.gov
Notably, the compound 5-(tetradecyloxy)-2-furoic acid (TOFA), which shares the C14 tetradecyloxy chain with 2-(tetradecyloxy)ethyl palmitate, is a known inhibitor of ACC. nih.gov In studies on beta-cells, acute administration of TOFA was shown to suppress the incorporation of glucose into lipids, a direct consequence of inhibiting fatty acid synthesis. nih.gov Chronic suppression of ACC activity, however, was found to impair glucose-stimulated insulin secretion by affecting glucose metabolism. nih.gov This suggests that compounds containing a tetradecyloxy moiety may have the potential to modulate ACC activity and, consequently, influence the entire fatty acid synthesis pathway.
| Enzyme | Function | Potential Effect of Tetradecyloxy-Containing Compounds |
| Acetyl-CoA Carboxylase (ACC) | Rate-limiting step in fatty acid synthesis | Inhibition, leading to decreased lipid synthesis |
| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of palmitate | Downstream effects due to reduced substrate (malonyl-CoA) |
This table describes key enzymes in fatty acid metabolism and the potential influence of compounds structurally related to 2-(Tetradecyloxy)ethyl palmitate.
Interactions with Lipase and Esterase Systems: Hydrolytic Pathways in Biological Environments
As an ester, 2-(tetradecyloxy)ethyl palmitate is susceptible to hydrolysis by enzymes such as lipases and esterases that are ubiquitous in biological systems. This enzymatic cleavage would break the ester bond, releasing its constituent molecules: palmitic acid and 2-(tetradecyloxy)ethanol (B1593962). smolecule.com The hydrolysis of fatty acid esters is a fundamental metabolic process for their absorption and utilization.
While direct studies on the enzymatic hydrolysis of 2-(tetradecyloxy)ethyl palmitate are limited, the metabolism of other fatty acid esters provides a clear model. For example, fatty acid ethyl esters (FAEEs) are known to be synthesized in the body following ethanol (B145695) consumption and are subsequently metabolized. nih.gov Similarly, the degradation of other bioactive lipid amides, such as palmitoylethanolamide (PEA), is mediated by specific hydrolytic enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov It is therefore highly probable that 2-(tetradecyloxy)ethyl palmitate is a substrate for a range of cellular and extracellular lipases and esterases, which would constitute its primary hydrolytic pathway in a biological environment.
Impact on Intracellular Lipid Droplet Formation and Dynamics
The palmitate component of 2-(tetradecyloxy)ethyl palmitate suggests that it could influence the formation and dynamics of intracellular lipid droplets (LDs). LDs are organelles responsible for storing neutral lipids, and their biogenesis is closely linked to the availability and type of fatty acids. Studies comparing the effects of saturated fatty acids (like palmitic acid) and unsaturated fatty acids on LD formation have revealed significant differences. frontiersin.org
Treatment of hepatic cells with the saturated palmitic acid leads to the emergence of smaller, more numerous LDs compared to the larger droplets formed in the presence of the unsaturated oleic acid. frontiersin.org Furthermore, palmitic acid-induced LDs are often found in close proximity to mitochondria and are associated with an ATP-oriented metabolism, suggesting they are metabolically active and primarily fuel fatty acid oxidation. frontiersin.org In contrast, unsaturated fatty acids tend to promote the formation of larger, more passive LDs geared towards storage. frontiersin.orgnih.gov Therefore, the introduction of 2-(tetradecyloxy)ethyl palmitate into cells, following its likely hydrolysis to palmitic acid, would be expected to promote the formation of these smaller, metabolically active lipid droplets.
| Fatty Acid Type | Effect on Lipid Droplet (LD) Morphology | Associated Metabolic State |
| Saturated (e.g., Palmitic Acid) | Smaller, numerous LDs | Fueling mitochondrial β-oxidation |
| Unsaturated (e.g., Oleic Acid) | Larger, fewer LDs | Sequestration and storage |
This table compares the differential effects of saturated and unsaturated fatty acids on the morphology and metabolic function of intracellular lipid droplets.
Role in Facilitating the Solubilization and Cellular Uptake of Hydrophobic Compounds
One of the significant potential applications of 2-(tetradecyloxy)ethyl palmitate stems from its ability to act as a solubilizing agent for hydrophobic compounds. smolecule.com Its chemical structure, featuring extensive nonpolar alkyl chains, makes it highly lipophilic. This property allows it to enhance the solubility of other poorly soluble drugs, potentially serving as a vehicle in drug delivery systems. smolecule.com
The cellular uptake of compounds is often directly related to their lipophilicity. nih.govresearchgate.net Highly lipophilic molecules can more readily partition into and diffuse across the lipid bilayer of cell membranes. Studies on various drug analogues have demonstrated a positive correlation between lipophilicity and the rate of cellular uptake. nih.govresearchgate.net The high lipophilicity of 2-(tetradecyloxy)ethyl palmitate would therefore be expected to facilitate its own uptake into cells. By acting as a carrier, it could also increase the intracellular concentration of co-administered hydrophobic drugs that would otherwise have poor membrane permeability.
| Compound Class | Relationship between Lipophilicity and Uptake | Implication for 2-(Tetradecyloxy)ethyl palmitate |
| Gold Phosphine Complexes | Parabolic dependence of uptake on lipophilicity | Suggests an optimal lipophilicity for maximal uptake |
| Chemically-Modified Tetracyclines | Positive correlation between lipophilicity and uptake | High lipophilicity likely promotes efficient cellular entry |
This table illustrates the established relationship between a compound's lipophilicity and its cellular uptake, providing a basis for the expected behavior of 2-(Tetradecyloxy)ethyl palmitate.
Natural Occurrence, Biosynthesis, and Biotransformation in Diverse Organisms
Identification and Isolation from Plant Extracts
The compound 2-(Tetradecyloxy)ethyl palmitate has been successfully isolated and characterized from the methanolic leaf extract of the plant Bauhinia purpurea. This plant, belonging to the Fabaceae family, is recognized for its traditional medicinal uses. The isolation process typically involves soxhlet extraction of the dried and powdered leaves with methanol, followed by separation and purification using column chromatography. The structural elucidation of the isolated compound is then confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR & ¹³C-NMR).
Bauhinia purpurea is known to be rich in a variety of secondary metabolites. Its seed oil, for instance, contains a significant amount of fatty acids, with linoleic and oleic acids being the predominant unsaturated fatty acids, and palmitic and stearic acids as the major saturated ones. pan.olsztyn.pl The presence of 2-(Tetradecyloxy)ethyl palmitate in the leaves suggests a complex lipid metabolism within this plant, extending beyond the storage lipids found in seeds.
Table 1: Fatty Acid Composition of Bauhinia purpurea Seed Oil
| Fatty Acid | Percentage (%) |
| Linoleic Acid | 55.34 |
| Palmitic Acid | 17.47 |
| Oleic Acid | 11.84 |
| Stearic Acid | 11.40 |
| Data sourced from physicochemical characterization of Bauhinia purpurea seed oil. pan.olsztyn.pl |
Presence and Significance in Insect Cuticular Hydrocarbons
In the animal kingdom, 2-(Tetradecyloxy)ethyl palmitate has been identified as a component of the cuticular lipids of the male wool carder bee, Anthidium tessellatum. ekb.eg The insect cuticle is a complex structure, with the outermost layer, the epicuticle, being rich in lipids, primarily hydrocarbons, which serve as a crucial barrier against desiccation and environmental stressors.
While alkanes and alkenes are the most abundant compounds on bee cuticles, the presence of esters like 2-(Tetradecyloxy)ethyl palmitate points to a greater chemical diversity. ekb.eg In many insects, cuticular lipids, including esters, can also function as semiochemicals, playing roles in chemical communication, such as species and mate recognition. For instance, in the oriental fruit fly, Bactrocera dorsalis, certain fatty acid ethyl esters have been identified as female-derived pheromones that attract males. nih.govnih.gov Although the specific role of 2-(Tetradecyloxy)ethyl palmitate in Anthidium tessellatum has not been elucidated, its presence in the cuticle suggests a potential role in chemical signaling or as a component of the protective waxy layer.
Table 2: Selected Cuticular Compounds Identified in Male Anthidium tessellatum
| Compound | Class |
| Oleic Acid | Fatty Acid |
| Octadecanoic Acid, 2,3-Dihydroxypropyl Ester | Ester |
| Palmitic Acid, 2-(tetradecyloxy)ethyl ester | Ester |
| Heneicosane, 11-Phenyl- | Hydrocarbon |
| Tetradecanoic Acid | Fatty Acid |
| Data sourced from a chemotaxonomic study of wool carder bees. ekb.eg |
Enzymatic Pathways Involved in its Biosynthesis in Biological Systems
The precise enzymatic pathway for the biosynthesis of 2-(Tetradecyloxy)ethyl palmitate has not been explicitly detailed in the scientific literature. However, based on its structure, a wax ester, its formation can be logically inferred to proceed via the esterification of palmitic acid with 2-(tetradecyloxy)ethanol (B1593962). The biosynthesis of its precursors involves well-established metabolic routes.
Palmitic acid, a C16 saturated fatty acid, is a common product of the fatty acid synthase (FAS) complex, which is located in the plastids in plants and the cytoplasm in animals. aocs.org The synthesis begins with acetyl-CoA and involves a series of condensation, reduction, dehydration, and further reduction reactions. aocs.org
The biosynthesis of the long-chain ether alcohol, 2-(tetradecyloxy)ethanol, is less straightforward. It likely involves the reduction of a corresponding fatty acid or fatty acyl-CoA to a fatty alcohol, followed by an ether linkage formation. The synthesis of very-long-chain fatty acids (VLCFAs) in plants occurs in the endoplasmic reticulum through the action of fatty acid elongase (FAE) complexes. nih.govnih.gov These VLCFAs can then be reduced to fatty alcohols. nih.gov
The final step, the esterification of palmitic acid (or its activated form, palmitoyl-CoA) with 2-(tetradecyloxy)ethanol, is likely catalyzed by an enzyme with wax ester synthase activity. In bacteria, the enzyme responsible for wax ester production is a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). nih.gov These enzymes are known to have a broad substrate range, utilizing a variety of fatty alcohols and fatty acyl-CoAs. nih.gov In plants, the alcohol-forming pathway of cuticular wax biosynthesis produces fatty alcohols and wax esters. nih.gov Lipases are also known to catalyze esterification reactions and could potentially be involved in the synthesis of such esters. dss.go.thgoogle.com
A plausible biosynthetic route would therefore be:
Fatty Acid Synthesis: Production of palmitic acid via the fatty acid synthase complex.
Long-Chain Alcohol Synthesis: Formation of 2-(tetradecyloxy)ethanol through pathways involving fatty acid elongation and reduction.
Esterification: Enzymatic condensation of palmitic acid and 2-(tetradecyloxy)ethanol, likely catalyzed by a wax ester synthase or a similar acyltransferase.
Investigating Microbial Degradation and Biotransformation Products
There are no specific studies on the microbial degradation of 2-(Tetradecyloxy)ethyl palmitate. However, its structure as a wax ester suggests that it would be susceptible to enzymatic hydrolysis by microbial lipases and esterases. frontiersin.org These enzymes cleave the ester bond, releasing the constituent fatty acid and alcohol. frontiersin.org
The expected biotransformation products of 2-(Tetradecyloxy)ethyl palmitate would be:
Palmitic acid
2-(Tetradecyloxy)ethanol
Both of these products can be further metabolized by microorganisms. Palmitic acid can be degraded through the β-oxidation pathway, a central metabolic process for deriving energy from fatty acids. The long-chain ether alcohol, 2-(tetradecyloxy)ethanol, would likely be degraded through pathways that handle long-chain alkanes and alcohols. The initial step would likely be the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. The ether bond might be cleaved by specific etherase enzymes, followed by the degradation of the resulting alkyl chains.
Studies on the anaerobic biodegradation of other long-chain alkyl esters have shown that the rate and completeness of degradation are influenced by the chemical structure, including the chain length of the acid and alcohol moieties. researchgate.net Generally, esters with a total carbon number between 12 and 18 are more readily biodegradable. researchgate.net The presence of long alkyl chains, as in 2-(Tetradecyloxy)ethyl palmitate, can decrease water solubility and bioavailability, which may affect the rate of microbial degradation. nih.gov
Comparative Analysis of Occurrence Across Species and Ecosystems
The documented presence of 2-(Tetradecyloxy)ethyl palmitate in a terrestrial plant (Bauhinia purpurea) and an insect (Anthidium tessellatum) highlights its occurrence in disparate organisms and ecosystems.
In Bauhinia purpurea, a stationary, photosynthetic organism, this compound is found in the leaves. Plant leaves are covered by a cuticle rich in waxes, which primarily function to prevent water loss and protect against UV radiation and pathogens. The presence of a long-chain ester like 2-(Tetradecyloxy)ethyl palmitate is consistent with a role as a component of these protective cuticular waxes.
In contrast, in the mobile insect Anthidium tessellatum, the compound is a component of the cuticular lipids of the male. As discussed, insect cuticular lipids are critical for preventing desiccation but also play a significant role in chemical communication. The fact that it is found on the male bee could imply a function as a sex-specific signal, either for attracting females or for male-male interactions, although this is speculative without further behavioral studies.
The biosynthesis of such a specialized ester in both a plant and an insect, while likely following similar general biochemical principles of fatty acid synthesis and esterification, would be under the control of different genetic and regulatory networks tailored to the specific physiological needs of each organism. The occurrence in these two species suggests that the biosynthesis of such complex lipids has evolved independently to fulfill different functional roles—primarily protective in plants and potentially communicative in insects. A broader survey across more species and ecosystems is needed to fully understand the distribution and evolutionary significance of this compound.
Environmental Fate and Degradation Pathways of 2 Tetradecyloxy Ethyl Palmitate
Hydrolytic Stability and Degradation Kinetics in Aqueous Environments
The structure of 2-(Tetradecyloxy)ethyl palmitate contains two key functional groups that can be susceptible to hydrolysis: an ester linkage and an ether linkage. Hydrolysis is a primary abiotic degradation pathway for many organic chemicals in aquatic environments.
The ester bond is generally more susceptible to hydrolysis than the ether bond under typical environmental pH conditions (pH 5-9). The hydrolysis of the ester linkage in 2-(Tetradecyloxy)ethyl palmitate would yield palmitic acid and 2-(tetradecyloxy)ethanol (B1593962). This reaction can be catalyzed by both acids and bases. In neutral environmental waters, the rate of uncatalyzed hydrolysis is expected to be slow; however, in alkaline or acidic conditions, the rate would increase.
The general reaction for ester hydrolysis is as follows:
Acid-catalyzed: R-COOR' + H₃O⁺ ⇌ R-COOH + R'-OH + H⁺
Base-catalyzed (saponification): R-COOR' + OH⁻ → R-COO⁻ + R'-OH
The ether linkage (C-O-C) is significantly more resistant to hydrolysis under ambient environmental conditions compared to the ester linkage. Cleavage of the ether bond typically requires more extreme conditions, such as high temperatures and very strong acids, which are not characteristic of most natural water bodies. Therefore, the primary hydrolytic degradation pathway for 2-(Tetradecyloxy)ethyl palmitate is expected to be the cleavage of the ester bond.
Given the lack of specific data for the target compound, the hydrolytic stability can be inferred from data on similar long-chain fatty acid esters. These compounds generally exhibit low water solubility, which can limit the rate of hydrolysis in the aqueous phase.
Table 1: Illustrative Hydrolytic Stability of Analogous Long-Chain Esters
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| Ethyl Palmitate | 7 | 25 | > 1 year (estimated) | ECHA REACH Dossier |
| Methyl Oleate | 9 | 30 | ~96 days | Journal of Surfactants and Detergents |
This table presents data for analogous compounds to illustrate potential hydrolytic behavior and is not specific to 2-(Tetradecyloxy)ethyl palmitate.
Biodegradation Studies: Assessment of Microbial Role in Environmental Turnover
Biodegradation is a critical process for the environmental removal of organic chemicals. It involves the breakdown of substances by microorganisms, such as bacteria and fungi. The biodegradability of a compound is largely dependent on its chemical structure and the presence of suitable microbial populations.
The ester linkage in 2-(Tetradecyloxy)ethyl palmitate is expected to be readily biodegradable. Lipases and esterases, enzymes that are ubiquitous in the environment, can hydrolyze the ester bond, releasing palmitic acid and 2-(tetradecyloxy)ethanol. Palmitic acid is a common fatty acid that can be readily metabolized by many microorganisms through β-oxidation.
The ether linkage is generally more resistant to biodegradation than the ester linkage. However, specialized microorganisms possessing ether-cleaving enzymes (etherases) do exist. The long alkyl chain of the tetradecyloxy group could also be a target for microbial oxidation.
Based on read-across data from similar long-chain fatty acid esters, it is anticipated that 2-(Tetradecyloxy)ethyl palmitate would be considered "readily biodegradable," primarily due to the lability of the ester group. The initial and rate-limiting step in its complete mineralization would likely be the enzymatic hydrolysis of the ester bond.
Table 2: Biodegradability of Analogous Fatty Acid Esters (OECD 301 methods)
| Substance | Method | Inoculum | Duration (days) | % Degradation | Result |
| Isopropyl palmitate | OECD 301B | Activated sludge | 28 | 91.3 | Readily biodegradable |
| Fatty acids, C16-18, butyl esters | ISO 10708 | Activated sludge | 28 | 82 | Readily biodegradable |
| Fatty acids, C16-18, isobutyl esters | OECD 301D | Activated sludge | 30 | 99 | Readily biodegradable |
This data is from the ECHA registration dossier for Ethyl Palmitate and is used for illustrative purposes. It suggests that the ester portion of 2-(Tetradecyloxy)ethyl palmitate is likely to be biodegradable.
Mobility and Distribution Mechanisms in Soil and Water Systems
The mobility and distribution of a chemical in the environment are governed by its physical-chemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment particles.
Due to its long alkyl chains, 2-(Tetradecyloxy)ethyl palmitate is expected to have very low water solubility and a high octanol-water partition coefficient (Kow). A high Kow value indicates a strong tendency for the compound to partition from water into organic phases, such as the organic matter present in soil and sediment.
Therefore, if released into the environment, 2-(Tetradecyloxy)ethyl palmitate is not expected to be mobile in the aqueous phase. It will likely adsorb strongly to soil particles, sediments, and sludge in wastewater treatment plants. Its potential for leaching into groundwater is considered to be very low.
In aquatic systems, it would predominantly be found in the sediment rather than dissolved in the water column. In terrestrial systems, it would be retained in the upper soil layers, with limited downward movement. This partitioning behavior also influences its bioavailability for microbial degradation.
Assessment of Environmental Persistence and Half-Life Determination
The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being removed by degradation or transport processes. It is often expressed as a half-life (t₁/₂), the time it takes for 50% of the initial concentration to disappear.
A comprehensive assessment of the persistence of 2-(Tetradecyloxy)ethyl palmitate must consider all relevant degradation pathways:
Hydrolysis: The ester linkage is expected to hydrolyze, but the rate under neutral environmental conditions may be slow.
Photodegradation: Indirect photolysis may contribute to its degradation in sunlit surface waters, but this is likely to be a secondary pathway.
While a precise environmental half-life cannot be determined without specific experimental studies, a qualitative assessment can be made. The compound is not expected to be highly persistent. The initial breakdown via ester hydrolysis, followed by the biodegradation of the resulting palmitic acid and the slower degradation of the ether-containing alcohol, suggests a multi-stage degradation process.
The persistence will also be highly dependent on the environmental compartment. In biologically active environments such as aerobic soils and sediments, the half-life is expected to be in the range of weeks to months. In environments with low microbial activity, such as deep sediments or anaerobic zones, the persistence could be longer.
Structure Function Relationships and Rational Molecular Design Principles
Correlation of Alkyl Chain Length and Branching with Functional Attributes
The lengths of the hydrophobic alkyl chains—the tetradecyl group from the ether and the palmityl group from the ester—are primary determinants of the molecule's properties. In wax esters and similar long-chain compounds, the total chain length significantly influences physical characteristics like melting point and hydrophobicity. nih.govcreative-proteomics.com Generally, a longer total carbon chain results in a higher melting temperature (Tm) and increased van der Waals forces, leading to more ordered packing in solid states. nih.gov
The introduction of branching in the alkyl chains typically disrupts the crystalline packing, which lowers the melting point and can alter the material's texture and flexibility without negatively impacting oxidative stability. nih.govrsc.org While straight-chain fatty acids tend to form smooth, densely packed monolayers, branched-chain counterparts often form smaller, distinct domains. rsc.org This disruption can be advantageous in applications requiring fluidity at lower temperatures.
The efficiency of surfactants is also closely tied to the length of their hydrophobic tails. nih.gov Longer alkyl chains generally lead to greater surface activity and a lower critical micelle concentration (CMC), meaning they form aggregates at lower concentrations. researchgate.netnih.gov However, there is a practical limit, as excessively long chains can lead to poor water solubility, hindering their function as aqueous surfactants.
| Structural Feature | Effect on Functional Attribute | Research Finding/Principle | Reference |
|---|---|---|---|
| Increasing Alkyl Chain Length | Increases melting point (Tm) | The Tm of saturated wax esters is primarily affected by the total chain length. | nih.gov |
| Increasing Alkyl Chain Length | Decreases Critical Micelle Concentration (CMC) | Amphiphiles with longer hydrocarbon chains are more surface-active and exhibit lower CMC values. | nih.govnih.gov |
| Introduction of Alkyl Branching | Lowers melting point (Tm) | Branched chains disrupt crystalline packing, leading to a lower Tm compared to straight-chain isomers. | nih.gov |
| Introduction of Alkyl Branching | Alters self-assembly morphology | Branched-chain fatty acids form nano-sized domains in monolayers, unlike the smooth layers of straight-chain acids. | rsc.org |
Impact of Ester Linkage Position and Ether Moiety on Interaction Profiles
The presence of both an ester and an ether linkage within the same molecule is a key feature of 2-(tetradecyloxy)ethyl palmitate. The ether linkage (C-O-C) is generally more chemically stable and flexible than the ester linkage (O-C=O). nih.govrsc.org This has significant implications for the molecule's degradation profile and its conformational freedom.
Studies comparing ether- and ester-linked lipids have shown that the ether bond can lead to a higher degree of molecular order at interfaces and different headgroup hydration. rsc.orgnih.gov The increased flexibility of the ether linkage may allow for better orientation at interfaces, which can enhance interactions in biological systems, such as improved binding to scavenger receptors. nih.gov Furthermore, ether-linked compounds often exhibit greater stability against hydrolysis compared to their ester counterparts. nih.gov
The position of the ester bond within a wax ester molecule also influences its physical properties. nih.govresearchgate.net For a given total carbon number, isomers with the ester bond located more centrally can have different melting points and crystallization behaviors compared to those with a more asymmetrically placed ester group. nih.gov This is attributed to differences in the symmetry and packing efficiency of the molecules in the crystal lattice. researchgate.net
| Linkage Type | Property | Impact on Interaction Profile | Reference |
|---|---|---|---|
| Ether Linkage | Chemical Stability | More resistant to hydrolysis than ester linkages, leading to greater stability in various formulations. | nih.gov |
| Ether Linkage | Flexibility | Imparts greater conformational flexibility, potentially allowing for improved binding to biological targets. | nih.gov |
| Ester Linkage | Polarity/H-bonding | The carbonyl group can act as a hydrogen bond acceptor, influencing interactions with polar solvents and headgroups. | rsc.org |
| Ester Linkage Position | Crystallization | The position of the ester bond affects the symmetry of the molecule, influencing melting point and crystal packing. | nih.govresearchgate.net |
Modulation of Amphiphilic Balance and Self-Assembly Properties
2-(Tetradecyloxy)ethyl palmitate is an amphiphilic molecule, possessing a large, nonpolar (lipophilic) tail section and a more polar (hydrophilic) head region containing the ether and ester groups. smolecule.com This dual nature drives its self-assembly in solution to minimize the unfavorable contact between the hydrophobic chains and polar solvents like water. nih.gov The balance between the hydrophilic and lipophilic portions of the molecule, often conceptualized as the Hydrophilic-Lipophilic Balance (HLB), is critical to its function as a surfactant or emulsifier.
Altering the length of the alkyl chains or modifying the polar head group can systematically shift this amphiphilic balance. For instance, increasing the length of the alkyl chains enhances the lipophilic character, which typically results in a lower critical micelle concentration (CMC) and the formation of larger aggregates. nih.gov The structure of the amphiphile, including the rigidity of its hydrophobic parts, influences the aggregation pattern. diva-portal.org While flexible-chain surfactants often show a clear CMC, more rigid molecules may exhibit a more gradual aggregation process. diva-portal.org
The self-assembly of such molecules can lead to various structures, including micelles, vesicles, or lamellar phases, depending on concentration, temperature, and the specific molecular geometry. These aggregates are fundamental to the compound's ability to solubilize hydrophobic substances in aqueous environments or to stabilize emulsions. smolecule.com
| Structural Modification | Effect on Amphiphilic Balance | Impact on Self-Assembly | Reference |
|---|---|---|---|
| Increase alkyl chain length | Increases lipophilicity (hydrophobicity) | Decreases CMC; may lead to larger micelle size. | nih.gov |
| Decrease alkyl chain length | Increases hydrophilicity | Increases CMC; favors smaller aggregates. | nih.gov |
| Introduce polar groups in head | Increases hydrophilicity | Increases CMC; alters headgroup interactions and packing. | nih.gov |
| Introduce branching in tail | Increases effective cross-sectional area | Can hinder dense packing, favoring curved structures like micelles over lamellar phases. | rsc.org |
Design Principles for Enhanced Surfactant or Emulsification Capabilities
To enhance the performance of a molecule like 2-(tetradecyloxy)ethyl palmitate as a surfactant or emulsifier, several rational design principles can be applied. The primary goal is to optimize the molecule's ability to adsorb at an interface (e.g., oil-water) and reduce the interfacial tension. wikipedia.org
Optimizing the Hydrophilic-Lipophilic Balance (HLB): The HLB is a key parameter for selecting emulsifiers. For oil-in-water (O/W) emulsions, more hydrophilic surfactants (higher HLB) are needed, while water-in-oil (W/O) emulsions require more lipophilic surfactants (lower HLB). The HLB of this molecule could be tuned by altering the length of the fatty acid or the alcohol moiety. For example, using a shorter fatty acid would increase the relative contribution of the polar head, raising the HLB.
Modifying the Head Group: Increasing the polarity or size of the hydrophilic head group can enhance its interaction with the aqueous phase, improving stability in O/W emulsions. This could be achieved by incorporating additional polar functionalities, such as polyethylene (B3416737) glycol (PEG) chains.
Altering the Tail Structure: The geometry of the hydrophobic tail affects how it packs at the interface. Introducing unsaturation or branching in the alkyl chains can increase the fluidity of the interfacial film, which can be beneficial for the stability of certain emulsions. nih.gov
Synergistic Mixtures: Often, a combination of surfactants with different HLB values provides better emulsion stability than a single surfactant. wikipedia.org Designing a system where 2-(tetradecyloxy)ethyl palmitate is used in conjunction with a more hydrophilic or lipophilic co-surfactant could lead to a more robust and stable emulsion.
| Design Principle | Strategic Modification | Expected Outcome | Reference |
|---|---|---|---|
| Tune HLB for O/W Emulsions | Shorten alkyl chains or add polar head groups. | Increased hydrophilicity, better stabilization of oil droplets in water. | core.ac.uk |
| Tune HLB for W/O Emulsions | Lengthen alkyl chains. | Increased lipophilicity, better stabilization of water droplets in oil. | core.ac.uk |
| Increase Interfacial Film Fluidity | Introduce unsaturation or branching in alkyl chains. | Disrupts crystalline packing at the interface, potentially enhancing emulsion stability. | nih.gov |
| Enhance Steric Stabilization | Incorporate bulky or polymeric head groups (e.g., PEGylation). | Creates a stronger barrier around droplets, preventing coalescence. | wikipedia.org |
Strategic Modifications for Tailored Biological or Material Applications
Beyond general surfactant action, the structure of 2-(tetradecyloxy)ethyl palmitate can be strategically modified to tailor it for specific, high-value applications in biology and material science.
Drug Delivery: The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems, such as solubilizing hydrophobic drugs within micellar cores or forming the lipid layer of vesicles. smolecule.com To enhance this, modifications could include:
Introducing Biocompatible Head Groups: Attaching moieties like polyethylene glycol (PEG) to create "stealth" liposomes or micelles that can evade the immune system and circulate for longer periods.
Adding Targeting Ligands: Conjugating antibodies or peptides to the molecule's head group to direct drug-loaded nanoparticles to specific cells or tissues.
Cosmetics and Personal Care: As a wax ester analog, it already possesses emollient and skin-conditioning properties. smolecule.comatamanchemicals.com These can be fine-tuned by:
Varying Chain Length: Using different fatty acids or alcohols to control the melting point and skin feel, from light and non-greasy to rich and occlusive. nih.gov
Introducing Functional Groups: Adding groups that offer additional benefits, such as antioxidant moieties.
Advanced Materials: Wax esters are used as lubricants and phase-change materials (PCMs) for thermal energy storage. labinsights.nl
Lubricants: The presence of both ether and ester linkages could offer a unique combination of thermal stability and lubricity. Modifying chain length and branching can control viscosity and pour point. nih.gov
Phase-Change Materials: The melting point of the material can be precisely controlled by adjusting the alkyl chain lengths, making it suitable for specific thermal energy storage applications. nih.gov
| Application Area | Strategic Modification | Tailored Function | Reference |
|---|---|---|---|
| Drug Delivery | Covalent attachment of Polyethylene Glycol (PEG). | Creates "stealth" nanoparticles with prolonged circulation time. | researchgate.net |
| Drug Delivery | Conjugation of a targeting ligand (e.g., peptide). | Enables active targeting of drug carriers to specific disease sites. | researchgate.net |
| Cosmetics | Use of unsaturated fatty acids (e.g., oleic acid). | Lowers melting point, creating a lighter, more spreadable emollient. | nih.govnih.gov |
| Lubricants | Introduction of branched alkyl chains. | Lowers the pour point without compromising oxidative stability. | nih.gov |
| Phase-Change Materials | Precise adjustment of straight-chain alkyl lengths. | Tunes the melting point to a specific temperature for thermal energy storage. | nih.gov |
Technological Applications and Functional Roles in Specialized Formulations
Role as a Co-Formulant in Dispersions and Emulsions
The efficacy of 2-(Tetradecyloxy)ethyl palmitate as a co-formulant in dispersions and emulsions stems from its inherent surfactant properties. smolecule.com The molecule's design, with a substantial hydrophobic tail and a polar head, enables it to effectively interact at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation of stable dispersions. smolecule.com
In industrial applications, the stability of emulsions and dispersions is critical. The unique structure of 2-(Tetradecyloxy)ethyl palmitate, combining both an ether and an ester linkage, is suggested to provide enhanced emulsification capabilities compared to simpler fatty acid esters. smolecule.com This makes it a potentially valuable ingredient in the formulation of a wide array of products, including but not limited to, industrial coatings, inks, and agrochemical formulations where the uniform and stable suspension of active ingredients is paramount.
The table below outlines the key properties of 2-(Tetradecyloxy)ethyl palmitate relevant to its function as a co-formulant.
| Property | Structural Feature | Implication for Dispersions/Emulsions |
| Amphiphilicity | Presence of both a long hydrophobic chain (tetradecyloxy and palmitate groups) and a polar ester group. | Enables interaction at oil-water interfaces, reducing surface tension and promoting emulsion formation. |
| Molecular Size | High molecular weight due to the long alkyl chains. | Contributes to the formation of a robust interfacial film, enhancing the steric stabilization of dispersed droplets or particles, thereby preventing coalescence or flocculation. |
| Chemical Stability | Ester and ether linkages. | The ether linkage, in particular, can offer greater stability against hydrolysis under certain conditions compared to standard ester-based surfactants. |
While direct performance data for 2-(Tetradecyloxy)ethyl palmitate in specific industrial dispersions is not extensively documented in publicly available literature, its structural attributes strongly support its potential as a high-performance co-formulant for creating stable and effective emulsion and dispersion systems.
Application as a Lipid Component in Controlled Release Systems
The physicochemical properties of 2-(Tetradecyloxy)ethyl palmitate make it a candidate for use as a lipid component in advanced controlled release systems. Its ability to solubilize hydrophobic active ingredients and its compatibility with biological membranes are key attributes for this application. smolecule.com In pharmaceutical and other advanced formulations, it can be incorporated into lipid-based delivery vehicles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
The function of 2-(Tetradecyloxy)ethyl palmitate in these systems is multifaceted. As a solid lipid at physiological temperatures, it can form the core matrix of nanoparticles, entrapping lipophilic active compounds. The release of the active ingredient can then be controlled by the degradation or erosion of this lipid matrix over time.
Research into the biological interactions of 2-(Tetradecyloxy)ethyl palmitate suggests that its amphiphilic character allows it to integrate into lipid bilayers, which could influence membrane fluidity and permeability. smolecule.com This interaction with cell membranes may also play a role in modulating the absorption rate of the released drug. smolecule.com
The table below summarizes the potential roles and advantages of using 2-(Tetradecyloxy)ethyl palmitate in controlled release systems.
| Feature | Role in Controlled Release | Potential Advantage |
| Solid Lipid Matrix | Forms the solid core of lipid nanoparticles (SLNs, NLCs). | Provides controlled, sustained release of encapsulated active ingredients. Protects sensitive actives from degradation. |
| Solubilizing Agent | Enhances the solubility of poorly water-soluble drugs within the lipid matrix. | Allows for higher drug loading capacity in the delivery system. |
| Biocompatibility | As a fatty acid derivative, it is expected to be biocompatible. | Reduces the potential for toxicity and adverse reactions. |
| Membrane Interaction | Interacts with biological membranes. | May enhance the absorption and bioavailability of the delivered active ingredient. smolecule.com |
While specific studies detailing the formulation and in-vivo performance of controlled release systems based on 2-(Tetradecyloxy)ethyl palmitate are limited, its molecular characteristics align with the requirements for a functional lipid component in such advanced delivery platforms.
Utilization in Advanced Material Science for Surface Modification
In the realm of advanced material science, the long alkyl chains of 2-(Tetradecyloxy)ethyl palmitate present opportunities for its use in surface modification. The principle behind this application is the ability of such molecules to alter the surface properties of a material, such as its hydrophobicity, lubricity, and biocompatibility.
When applied to a surface, molecules of 2-(Tetradecyloxy)ethyl palmitate can self-assemble, with the polar ester group potentially anchoring to a polar substrate, leaving the long, nonpolar alkyl chains oriented outwards. This would create a low-energy, hydrophobic surface. Such surface modifications are desirable in a variety of applications, including the creation of water-repellent coatings, anti-fouling surfaces, and materials with reduced friction.
The effectiveness of long-chain esters in modifying surface properties is a known concept in material science. By forming a thin film or coating, these molecules can fundamentally change how a material interacts with its environment. For instance, modifying the surface of a polymer with a layer of 2-(Tetradecyloxy)ethyl palmitate could enhance its processability by reducing its coefficient of friction or improve its resistance to moisture.
The potential applications in surface modification are summarized in the table below.
| Application Area | Functional Role of 2-(Tetradecyloxy)ethyl palmitate | Desired Outcome |
| Water-Repellent Coatings | Forms a hydrophobic layer on the surface. | Increases the contact angle of water, leading to water beading and roll-off. |
| Anti-Fouling Surfaces | Creates a low-energy surface that minimizes the adhesion of microorganisms and other foulants. | Reduces biofouling on submerged structures or medical devices. |
| Friction Reduction | Acts as a boundary lubricant on the material surface. | Lowers the coefficient of friction, reducing wear and improving mechanical efficiency. |
| Polymer Processing | Functions as a surface-active additive. | Improves mold release and reduces friction during extrusion and other processing techniques. |
Further research is required to fully characterize the performance and durability of surface modifications based on 2-(Tetradecyloxy)ethyl palmitate.
Functional Ingredient in Industrial Lubricants and Oleochemical Derivatives
The class of oleochemical esters, to which 2-(Tetradecyloxy)ethyl palmitate belongs, is increasingly utilized in the formulation of high-performance and environmentally friendly industrial lubricants. These esters can function as either the primary base oil or as additives that enhance the properties of conventional lubricants.
The long, saturated alkyl chains of 2-(Tetradecyloxy)ethyl palmitate suggest good thermal and oxidative stability, which are critical properties for lubricants operating under demanding conditions. The presence of the polar ester group can also improve the lubricity of the formulation by promoting adhesion to metal surfaces, forming a protective film that reduces friction and wear.
As an oleochemical derivative, 2-(Tetradecyloxy)ethyl palmitate is derived from renewable resources (fatty acids and fatty alcohols). This makes it an attractive alternative to mineral oil-based lubricants, contributing to the development of more sustainable industrial products.
The table below details the functional roles of 2-(Tetradecyloxy)ethyl palmitate in industrial lubricants.
| Lubricant Property | Contribution of 2-(Tetradecyloxy)ethyl palmitate |
| Lubricity | The polar ester group adsorbs onto metal surfaces, forming a low-shear-strength film that reduces friction. |
| Viscosity Index | The long, flexible alkyl chains can contribute to a high viscosity index, meaning the lubricant's viscosity changes less with temperature fluctuations. |
| Thermal & Oxidative Stability | The saturated nature of the alkyl chains provides inherent resistance to breakdown at high temperatures and in the presence of oxygen. |
| Biodegradability | As an ester derived from natural feedstocks, it is expected to be more readily biodegradable than petroleum-based hydrocarbons. |
The synthesis of 2-(Tetradecyloxy)ethyl palmitate is an example of the value-added derivatization of basic oleochemicals. Through esterification of palmitic acid with 2-(tetradecyloxy)ethanol (B1593962), a molecule with enhanced functional properties for specific industrial applications is created. smolecule.com
Future Research Directions and Unexplored Academic Avenues
Elucidation of Complete Biochemical Signalling Cascades
While direct research on the specific biochemical signaling cascades of 2-(tetradecyloxy)ethyl palmitate is not yet available, the behavior of structurally similar long-chain fatty acyl esters provides a foundation for future investigation. It is plausible that 2-(tetradecyloxy)ethyl palmitate interacts with cellular systems in a multifaceted manner.
Long-chain acyl-CoA esters are known to function as regulatory molecules, influencing key metabolic enzymes and cellular processes at low nanomolar concentrations. nih.gov Research indicates that these esters can modulate the activity of the ryanodine-sensitive Ca2+-release channel, acetyl-CoA carboxylase, and AMP kinase kinase. nih.gov Furthermore, they can affect transcription factors such as the Escherichia coli transcription factor FadR. nih.gov The intracellular concentrations of these molecules are tightly regulated by acyl-CoA binding proteins and enzymatic hydrolysis, suggesting a sophisticated signaling role. nih.gov Future studies should aim to determine if 2-(tetradecyloxy)ethyl palmitate or its metabolites can influence these or other signaling pathways.
The interaction with cell membranes is another critical area of inquiry. The amphiphilic nature of this compound suggests it could integrate into lipid bilayers, potentially altering membrane fluidity and permeability. lyellcollection.org This interaction could, in turn, affect the function of membrane-bound proteins and signaling complexes. The presence of fatty acid binding proteins (FABPs), which are crucial for the intracellular transport of fatty acids to various metabolic sites, may also play a role in the biological activity of 2-(tetradecyloxy)ethyl palmitate. taylorandfrancis.comnih.gov
Future research should focus on:
Investigating the binding affinity of 2-(tetradecyloxy)ethyl palmitate and its metabolites to FABPs.
Examining its effects on the activity of key signaling proteins, such as protein kinase C (PKC), which can be activated by alterations in membrane lipid composition. nih.gov
Determining its influence on gene expression, particularly genes involved in lipid metabolism and cellular stress responses.
Development of Novel Biocatalytic Synthesis Routes
Conventional chemical synthesis of esters like 2-(tetradecyloxy)ethyl palmitate often involves esterification or transesterification under acidic conditions with heating. lyellcollection.org However, there is a growing interest in developing more sustainable and selective biocatalytic routes using enzymes.
Lipases are particularly promising for the synthesis of wax esters and other fatty acid esters. nih.govnih.govresearchgate.net These enzymes can catalyze esterification and alcoholysis reactions under mild conditions, often in organic solvents or solvent-free systems to shift the equilibrium towards synthesis. nih.govresearchgate.net Studies on the synthesis of other long-chain esters have successfully employed immobilized lipases from sources such as Candida antarctica (Novozym® 435) and Rhizomucor miehei (Lipozyme® RMIM). nih.gov
Key parameters that influence the efficiency of lipase-catalyzed reactions include:
Enzyme Source: Different lipases exhibit varying substrate specificities and stability.
Reaction Medium: The choice of solvent can significantly impact enzyme activity and reaction equilibrium. researchgate.net
Temperature and Time: Optimizing these factors is crucial for maximizing yield. nih.gov
Substrate Molar Ratio: The ratio of the fatty acid to the alcohol can affect the conversion rate. nih.gov
Water Activity: Controlling the amount of water in the reaction system is critical for favoring synthesis over hydrolysis. researchgate.net
Future research in this area should focus on screening a variety of lipases for their efficacy in synthesizing 2-(tetradecyloxy)ethyl palmitate. The optimization of reaction conditions in both solvent-based and solvent-free systems will be essential for developing an efficient and environmentally friendly production method. The use of waste oils as a source for the fatty acid component could also be explored to enhance the sustainability of the process. cnr.it
Table 1: Potential Biocatalytic Synthesis Parameters for 2-(Tetradecyloxy)ethyl Palmitate
| Parameter | Potential Options and Considerations | Supporting Research Insights |
| Enzyme | Immobilized lipases (e.g., from Candida antarctica, Rhizomucor miehei) | Lipases are effective for synthesizing wax esters from free fatty acids or via transesterification. nih.govnih.gov |
| Substrates | Palmitic acid and 2-(tetradecyloxy)ethanol (B1593962) | Esterification of a fatty acid and a long-chain alcohol is a primary route for wax ester synthesis. nih.gov |
| Reaction Type | Esterification or Alcoholysis | Lipases can catalyze both reactions, with the choice depending on the starting materials. nih.gov |
| Solvent | n-hexane, solvent-free systems | The reaction medium affects enzyme performance and product yield. nih.govresearchgate.net |
| Temperature | 40-65°C | Reaction temperature is a critical parameter for optimization. nih.gov |
| Water Removal | Open reaction or use of molecular sieves | Essential to drive the equilibrium towards ester synthesis. researchgate.net |
Integration into Advanced Nanomaterial Constructs
The structural properties of 2-(tetradecyloxy)ethyl palmitate make it a compelling candidate for use in advanced nanomaterials, particularly in the field of drug delivery. Long-chain fatty acid esters are key components in the formation of solid lipid nanoparticles (SLNs) and nanoemulsions. nih.govnih.gov
SLNs are colloidal carriers made from solid lipids that can encapsulate both hydrophobic and hydrophilic drugs, offering advantages such as controlled release and improved bioavailability. nih.govmdpi.com The long hydrocarbon chains of 2-(tetradecyloxy)ethyl palmitate would contribute to the solid matrix of the nanoparticle. The length of the fatty acid chains in the lipids used to form SLNs can influence their physical characteristics, such as particle size and drug entrapment efficiency. nih.govasianpharmtech.com
Nanoemulsions are another class of drug delivery systems where this compound could be utilized. nih.gov These are oil-in-water emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of poorly water-soluble drugs. nih.govresearchgate.net 2-(Tetradecyloxy)ethyl palmitate could function as part of the oil phase in these formulations.
Future research should investigate:
The formulation of SLNs and nanoemulsions incorporating 2-(tetradecyloxy)ethyl palmitate.
The influence of this compound on the physicochemical properties of the nanoparticles, including particle size, zeta potential, and drug loading capacity.
The in vitro and in vivo performance of these nano-formulations for the delivery of therapeutic agents.
Table 2: Potential Roles of 2-(Tetradecyloxy)ethyl Palmitate in Nanomaterials
| Nanomaterial | Potential Role of 2-(Tetradecyloxy)ethyl Palmitate | Key Research Questions |
| Solid Lipid Nanoparticles (SLNs) | As a core lipid component, influencing particle structure and drug release. | How does it affect particle size, stability, and drug encapsulation efficiency? nih.govasianpharmtech.com |
| Nanoemulsions | As a component of the oil phase to solubilize lipophilic drugs. | What is its impact on emulsion stability and drug bioavailability? nih.govnih.gov |
| Topical Formulations | As a penetration enhancer due to its interaction with the skin's lipid layer. | Can it improve the transdermal delivery of active ingredients? nih.gov |
Comprehensive Lifecycle Assessment in Environmental Contexts
A thorough understanding of the environmental fate and impact of 2-(tetradecyloxy)ethyl palmitate is crucial for its responsible development and application. While specific lifecycle assessment (LCA) data for this compound is not available, studies on similar long-chain fatty acid esters can provide a framework for future investigation.
Fatty acid methyl esters (FAMEs), the primary components of biodiesel, are known to be readily biodegradable in both soil and aquatic environments. lyellcollection.orgresearchgate.net The primary degradation pathway involves an initial de-esterification to the corresponding fatty acid and alcohol, followed by the β-oxidation of the fatty acid. lyellcollection.org The rate of degradation can be influenced by factors such as soil type, moisture content, and the presence of suitable microbial populations. nih.gov
Future research on the environmental lifecycle of 2-(tetradecyloxy)ethyl palmitate should include:
Biodegradation Studies: Assessing its rate and extent of degradation in various environmental compartments (soil, water, sediment) under both aerobic and anaerobic conditions.
Identification of Metabolites: Characterizing the intermediate and final products of its biodegradation.
Ecotoxicity Testing: Evaluating its potential impact on a range of non-target organisms.
Given that the ester bond is susceptible to hydrolysis, it is anticipated that 2-(tetradecyloxy)ethyl palmitate will break down into palmitic acid and 2-(tetradecyloxy)ethanol. Both of these components are expected to be further biodegradable.
Exploration of Synergistic Effects with Other Chemical Entities
There is significant potential for 2-(tetradecyloxy)ethyl palmitate to exhibit synergistic effects when combined with other chemical compounds, particularly in antimicrobial and antioxidant applications.
Fatty acids and their esters are known to possess antimicrobial properties, and their efficacy can be enhanced when used in combination with other agents. nih.govnih.gov For instance, sucrose (B13894) fatty acid esters have shown synergistic antimicrobial activity when combined with nisin against certain Gram-positive bacteria. jocpr.com The mechanism of action is often attributed to the disruption of bacterial cell membranes. nih.gov
Future research should explore:
The synergistic antimicrobial activity of 2-(tetradecyloxy)ethyl palmitate in combination with known antibiotics and natural antimicrobial agents.
Its potential to act as a synergistic antioxidant in combination with phenolic compounds, vitamins, and other natural extracts.
The use of this compound in formulations to enhance the therapeutic efficacy of other active ingredients, for example, by improving their solubility or skin penetration.
The exploration of these future research directions will be instrumental in unlocking the full potential of 2-(tetradecyloxy)ethyl palmitate and defining its role in various scientific and industrial applications.
Q & A
Basic Research Questions
Q. What established methods are used to synthesize 2-(Tetradecyloxy)ethyl palmitate, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via acid-catalyzed esterification of palmitic acid with 2-(tetradecyloxy)ethanol. Optimization involves controlling reaction temperature (typically 60–80°C) and using molecular sieves or Dean-Stark traps to remove water, shifting equilibrium toward ester formation. Catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid) and molar ratios (1:1.2 acid-to-alcohol) are critical for yields >85% .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to track ester bond formation (C=O stretch at ~1740 cm⁻¹).
Q. How can the structural integrity of 2-(Tetradecyloxy)ethyl palmitate be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Use H NMR to confirm ester linkage (δ ~4.1–4.3 ppm for –CH₂–O–CO–) and tetradecyloxy chain (δ ~3.5–3.7 ppm for –O–CH₂–). C NMR resolves the carbonyl carbon at ~170 ppm .
- HPLC : Reverse-phase chromatography (e.g., C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm verifies purity. Retention times can be cross-referenced with standards .
Advanced Research Questions
Q. What experimental approaches are used to investigate the interaction of 2-(Tetradecyloxy)ethyl palmitate with lipid bilayers in drug delivery systems?
- Methodology :
- Langmuir-Blodgett Trough : Measure changes in surface pressure-area isotherms to assess lipid monolayer integration.
- Fluorescence Anisotropy : Use labeled phospholipids (e.g., DPH) to evaluate membrane fluidity modulation.
- DSC : Analyze phase transition temperatures of lipid bilayers to determine compound-induced stability .
- Data Interpretation : Increased membrane rigidity or altered phase transitions suggest enhanced drug encapsulation efficiency.
Q. How do pH and temperature variations affect the hydrolysis kinetics of 2-(Tetradecyloxy)ethyl palmitate, and what analytical techniques monitor degradation?
- Experimental Design :
- Hydrolysis Conditions : Incubate the compound in buffered solutions (pH 1–12) at 25–60°C. Sample aliquots at intervals (0–48 hrs).
- Quantification : Use HPLC-MS to track palmitic acid and 2-(tetradecyloxy)ethanol release. Hydrolysis rates follow first-order kinetics under acidic/alkaline conditions .
- Stability Insights : Hydrolysis accelerates above pH 10 or 50°C, necessitating stabilizers (e.g., antioxidants) in formulations.
Q. In comparative studies with analogs like MYRETH-3 palmitate, how does ether-oxygen chain length influence surfactant properties?
- Methodology :
- Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension to compare self-assembly efficiency.
- Emulsification Assays : Test oil-in-water emulsions (e.g., paraffin/water) under shear stress.
- Findings : Longer polyoxyethylene chains (e.g., MYRETH-3) reduce CMC but may compromise biocompatibility. 2-(Tetradecyloxy)ethyl palmitate’s single ether group balances emulsification and membrane compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
